molecular formula C16H16O5 B6364784 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid CAS No. 925908-53-8

2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6364784
CAS No.: 925908-53-8
M. Wt: 288.29 g/mol
InChI Key: MVKDRQGJIZRKMS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of methoxy groups at the 2 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of 1,4-dimethoxybenzene with formaldehyde in the presence of a hydrogen halide to produce 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to form 2-(2,5-dimethoxyphenyl)acetonitrile. Finally, hydrolysis of the acetonitrile yields this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. The process typically involves large-scale reactions under controlled conditions, followed by purification steps such as crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-4-6-12(14(9-10)16(17)18)13-8-11(20-2)5-7-15(13)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDRQGJIZRKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681216
Record name 2',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925908-53-8
Record name 2',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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